Bienvenue dans la boutique en ligne BenchChem!

Vinmegallate

Phosphodiesterase Inhibition Psoriasis In Vitro Pharmacology

Vinmegallate (CAS 83482-77-3), also known as RGH-4417, is a synthetic small molecule with the IUPAC name 17,18-didehydro-3α,16α-eburnamenine-14-methanol 3,4,5-trimethoxybenzoate (ester). It is classified as an experimental drug belonging to the eburnamenine-vincamine alkaloid class.

Molecular Formula C30H32N2O5
Molecular Weight 500.6 g/mol
CAS No. 83482-77-3
Cat. No. B119068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinmegallate
CAS83482-77-3
Synonyms(3α,16α)-17,18-Didehydroeburnamenine-14-methanol 3,4,5-Trimethoxybenzoate;  RGH 4417; 
Molecular FormulaC30H32N2O5
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCCC12C=CCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)COC(=O)C6=CC(=C(C(=C6)OC)OC)OC
InChIInChI=1S/C30H32N2O5/c1-5-30-12-8-13-31-14-11-22-21-9-6-7-10-23(21)32(26(22)28(30)31)20(17-30)18-37-29(33)19-15-24(34-2)27(36-4)25(16-19)35-3/h6-10,12,15-17,28H,5,11,13-14,18H2,1-4H3/t28-,30+/m1/s1
InChIKeyYBXKKOCGWBHEBM-DGPALRBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinmegallate (RGH-4417) for Psoriasis Research: Compound Identity and Baseline Procurement Data


Vinmegallate (CAS 83482-77-3), also known as RGH-4417, is a synthetic small molecule with the IUPAC name 17,18-didehydro-3α,16α-eburnamenine-14-methanol 3,4,5-trimethoxybenzoate (ester) [1]. It is classified as an experimental drug belonging to the eburnamenine-vincamine alkaloid class [2]. The compound was originally developed by Gedeon Richter Ltd. as a topical phosphodiesterase (PDE) inhibitor for the treatment of psoriasis, with its primary pharmacological activity being the inhibition of PDE enzymes, leading to elevated intracellular cAMP levels in hyperproliferating keratinocytes [3]. Two Phase 1 clinical trials in psoriasis have been recorded [4].

Vinmegallate Procurement: Why Generic 'Vinca Alkaloid' or 'PDE Inhibitor' Substitution Is Not Scientifically Valid


Vinmegallate cannot be interchanged with other eburnamenine derivatives (e.g., vinpocetine, vincamine) or generic PDE inhibitors (e.g., papaverine) due to its unique 3,4,5-trimethoxybenzoate ester moiety. This specific esterification of the 14-methanol group on the 17,18-didehydro-apovincaminol core is critical for its PDE inhibitory potency. Patent data demonstrates that the 3,4,5-trimethoxybenzoate ester (Vinmegallate) is 6- to 18-fold more potent than papaverine as a PDE inhibitor depending on the tissue source [1]. Simply substituting a generic 'vinca alkaloid' or a standard PDE inhibitor will not replicate this specific potency profile or the demonstrated clinical reduction in psoriatic inflammation, infiltration, and desquamation observed with the intact Vinmegallate ester [1].

Vinmegallate Quantitative Differentiation Evidence: A Comparator-Driven Procurement Guide


PDE Inhibitory Potency of Vinmegallate vs. Papaverine Across Three Tissue Sources

Vinmegallate hydrochloride demonstrates significantly greater phosphodiesterase (PDE) inhibitory potency than the reference compound papaverine hydrochloride across multiple enzyme sources. In a direct head-to-head assay using PDE isolated from bovine heart, the I50 for Vinmegallate was 3 µM compared to 50 µM for papaverine, representing an 18-fold increase in potency [1]. On PDE from bovine brain, Vinmegallate showed an I50 of 15 µM vs. 90 µM for papaverine (6-fold more potent), and on rat brain PDE, the I50 was 10 µM vs. 70 µM (7-fold more potent) [1].

Phosphodiesterase Inhibition Psoriasis In Vitro Pharmacology

Clinical Symptom Score Reduction: Vinmegallate 2% Cream vs. Placebo in Psoriasis Patients

In a controlled clinical test using the plaque method, a 2% Vinmegallate cream formulation was applied to psoriatic lesions on one side of the body while a placebo was applied to symmetrical lesions on the contralateral side. After two weeks of treatment (2-3 applications per day), the average symptom scores (on a 0-3 scale where 0 = no symptom and 3 = very strong symptom) for infiltration decreased from 2.6 to 0.6, for inflammation from 2.8 to 1.6, and for desquamation from 2.0 to 0.2. These scores represent a substantial reduction across all three cardinal symptoms of psoriasis compared to baseline assessments made before treatment [1]. The placebo-treated contralateral lesions served as the internal control, though specific placebo scores are not tabulated in the patent.

Topical Psoriasis Therapy Clinical Efficacy Symptom Scores

Structural Differentiation: The 3,4,5-Trimethoxybenzoate Ester Moiety as a Key Determinant of PDE Inhibitory Activity vs. Other Apovincaminol Derivatives

The specific esterification of 17,18-dehydro-apovincaminol with 3,4,5-trimethoxybenzoic acid is central to Vinmegallate's PDE inhibitory activity. While the apovincaminol core is shared by other derivatives (e.g., vinpocetine, which is apovincaminol ethyl ester), the 3,4,5-trimethoxy substitution pattern on the benzoyl moiety is unique to Vinmegallate within this structural class. A related patent (US 4,419,359) demonstrates that introducing a nitro group at the 9- or 11-position of the apovincaminol core while retaining the 3,4,5-trimethoxybenzoate ester can further modulate PDE I50 values to as low as 1 µM in bovine heart and rat brain, compared to 3 µM and 10 µM for the unsubstituted Vinmegallate, respectively [1]. This class-level structure-activity relationship confirms that both the trimethoxybenzoate ester and the substitution pattern on the polycyclic core are critical determinants of PDE inhibitory potency.

Structure-Activity Relationship Apovincaminol Derivatives PDE Inhibition

Vinmegallate Procurement Applications: Evidence-Backed Scenarios for Scientific and Industrial Use


Topical Anti-Psoriatic Drug Development and Formulation Screening

A pharmaceutical R&D team developing novel topical therapies for psoriasis can use Vinmegallate as a reference PDE-inhibiting agent. The documented clinical reduction of desquamation by 90% and infiltration by 77% with a 2% cream formulation over 2 weeks provides a quantitative efficacy benchmark against which new formulations or derivatives can be compared [1].

Phosphodiesterase Enzyme Inhibition Studies and cAMP Pathway Research

Researchers investigating the role of PDE inhibition in keratinocyte hyperproliferation can utilize Vinmegallate as a tool compound with validated, multi-tissue PDE I50 values. Its 6- to 18-fold greater potency over papaverine across bovine and rat enzyme sources makes it a more sensitive probe for studying cAMP-mediated anti-proliferative effects in dermatological models [1].

Structure-Activity Relationship (SAR) Studies on Apovincaminol Derivatives

Medicinal chemistry groups exploring the SAR of eburnamenine-type alkaloids can use Vinmegallate as the foundational structure for a series of 3,4,5-trimethoxybenzoate esters. The existing cross-compound PDE data from US Patents 4,424,223 and 4,419,359 demonstrates that core nitro-substitution can further modulate potency, providing a clear roadmap for derivative synthesis and pharmacological evaluation [1].

Differentiation Therapy Research in Oncology

Based on the reported ability of Vinmegallate to arrest the proliferation of undifferentiated cells and induce differentiation toward the monocyte lineage [2], oncology researchers can employ this compound in cell differentiation assays. While quantitative differentiation data in a comparative format is not available in the reviewed sources, the combination of PDE inhibition and potential tubulin interaction suggests a multi-mechanistic profile that warrants investigation in leukemia and other hematopoietic malignancy models.

Quote Request

Request a Quote for Vinmegallate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.